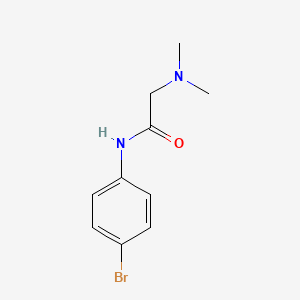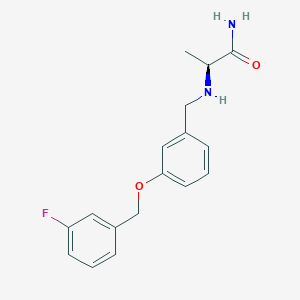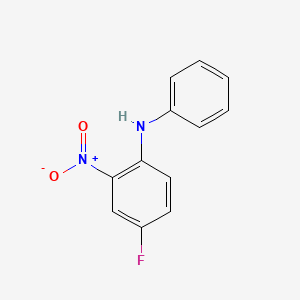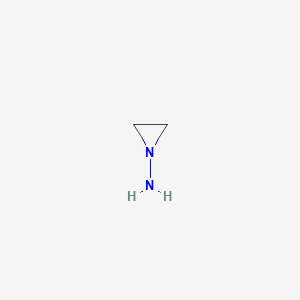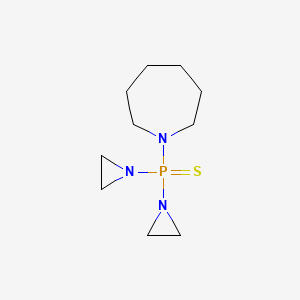
N-Hexamethylene N',N''-diethylene thiophosphoramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexamethylene N’,N’'-diethylene thiophosphoramide is a chemical compound with the molecular formula C10H20N3PS. It is known for its applications in various fields, including medicine and industrial chemistry. This compound is a less toxic analogue of thio-TEPA, a well-known chemotherapeutic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexamethylene N’,N’'-diethylene thiophosphoramide involves the reaction of hexamethyleneimine with diethylene thiophosphoramide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of N-Hexamethylene N’,N’'-diethylene thiophosphoramide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s consistency and effectiveness for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexamethylene N’,N’'-diethylene thiophosphoramide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-Hexamethylene N’,N’'-diethylene thiophosphoramide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Industry: It is used in the production of other chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of N-Hexamethylene N’,N’'-diethylene thiophosphoramide involves its ability to alkylate DNA, leading to the disruption of DNA replication and transcription. This action makes it effective as a chemotherapeutic agent. The compound targets rapidly dividing cells, which are characteristic of cancerous tissues, and interferes with their growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’,N’'-Triethylene thiophosphoramide: Another similar compound with comparable applications in chemotherapy.
Uniqueness
N-Hexamethylene N’,N’'-diethylene thiophosphoramide is unique due to its reduced toxicity compared to thio-TEPA, making it a safer alternative for therapeutic use. Its specific structure also allows for targeted action against cancer cells, enhancing its effectiveness as a chemotherapeutic agent .
Propriétés
Numéro CAS |
152-01-2 |
|---|---|
Formule moléculaire |
C10H20N3PS |
Poids moléculaire |
245.33 g/mol |
Nom IUPAC |
azepan-1-yl-bis(aziridin-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H20N3PS/c15-14(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2 |
Clé InChI |
IAQOECAZMQEZLI-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)P(=S)(N2CC2)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
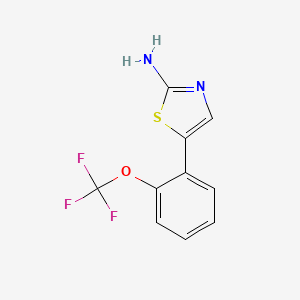
![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)
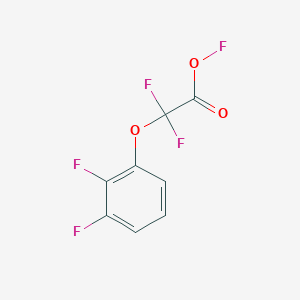
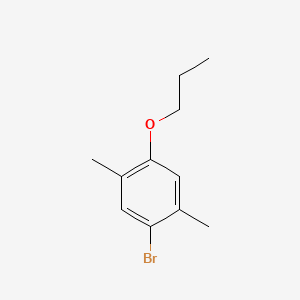
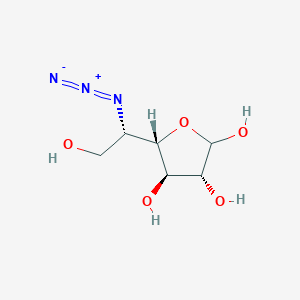
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
